N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The compound incorporates a 4-bromo-3-methylphenyl acetamide group linked via a thioether bridge to the pyrrolopyrimidine moiety. Bromine at the para position of the phenyl ring may contribute to halogen bonding interactions in biological systems, while the methyl group at the meta position could sterically modulate receptor engagement .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-10-11-20(26)16(2)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXEQUXPTYBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thioacetamide moiety and the bromo substituent on the phenyl ring may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many pyrimidine derivatives have shown promise in inhibiting tumor growth. The presence of electron-withdrawing groups like bromine can enhance anticancer efficacy by modulating electronic properties and increasing lipophilicity.
- Antimicrobial Properties : Compounds containing thiazole or pyrrole rings have demonstrated significant antibacterial and antifungal activities. This may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
The biological activity of this compound can be hypothesized based on the mechanisms observed in related compounds:
- Inhibition of DNA Synthesis : Similar pyrimidine derivatives have been shown to interfere with DNA replication and repair mechanisms.
- Enzyme Inhibition : The thioacetamide group may interact with thiol-containing enzymes, leading to inhibition of critical metabolic pathways in pathogens.
- Cell Cycle Arrest : Some studies suggest that compounds targeting the cell cycle can induce apoptosis in cancer cells, a feature that could be relevant for this compound.
Research Findings and Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties effective against various bacterial strains.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
- Antidiabetic Activity : Research suggests that it could influence glucose metabolism and insulin sensitivity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays conducted on HepG2 liver cancer cells revealed that the compound induced significant apoptosis with an IC50 value of 10 µM. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-xL, suggesting its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Substituent Variations and Their Implications
The most closely related analog is 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (). Key structural differences and their hypothesized effects are summarized below:
Hypothesized Pharmacological Differences :
- The 3,4-dichloro substitution in the analog might increase metabolic stability due to reduced susceptibility to oxidative metabolism.
Broader Structural Family: Pyrrolo-Pyrimidine Derivatives
Compounds like those in (e.g., pyrrolo[1,2-b]pyridazine carboxamides) share a fused heterocyclic core but differ in ring connectivity and substituent patterns. While these molecules may target similar pathways (e.g., kinase inhibition), the pyrrolo[3,2-d]pyrimidine scaffold in the target compound offers distinct electronic properties due to nitrogen positioning. No direct comparative activity data are available in the provided evidence, but such structural variations often lead to divergent selectivity profiles .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and solubility, may differ between the target compound and its analogs. For instance, the 4-bromo-3-methylphenyl group could disrupt symmetry compared to dichloro-substituted analogs, leading to varied crystal morphologies. highlights the role of graph set analysis in predicting such interactions, though specific studies on these compounds are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
